N-(5-(5-(furan-2-yl)isoxazole-3-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)thiophene-2-carboxamide is a complex organic compound with the molecular formula C19H18N4O5S and a molecular weight of 414.44 g/mol. This compound is characterized by its unique structural features, which include multiple heterocyclic rings and functional groups that contribute to its potential biological activity. It is primarily sourced from chemical databases like PubChem and is available for research purposes from various suppliers .
This compound falls under the category of heterocyclic compounds due to the presence of nitrogen and sulfur in its ring structures. It is also classified as a carboxamide due to the presence of the amide functional group, which is known for its role in biological activity and interactions with various biological targets.
The synthesis of N-(5-(5-(furan-2-yl)isoxazole-3-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)thiophene-2-carboxamide can be approached through several synthetic pathways. Although specific methods for this compound are not extensively documented, related compounds often utilize reactions involving hydrazonoyl halides and alkyl or aryl amines as starting materials.
Common techniques for synthesizing similar compounds include:
Technical details regarding specific reagents and conditions are often proprietary or found in specialized literature focusing on organic synthesis methodologies .
The molecular structure of N-(5-(5-(furan-2-yl)isoxazole-3-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)thiophene-2-carboxamide can be represented using various chemical notation systems:
InChI=1S/C19H18N4O5S/c24-17(14-4-2-8-27-14)21-19-20-11-5-6-23(10-16(11)29-19)18(25)12-9-15(28-22-12)13-3-1-7-26-13/h1,3,7,9,14H,2,4-6,8,10H2,(H,20,21,24)
C1CC(OC1)C(=O)NC2=NC3=C(S2)CN(CC3)C(=O)C4=NOC(=C4)C5=CC=CO5
These representations highlight the compound's complex arrangement of atoms and functional groups. The presence of multiple rings contributes to its potential pharmacological properties.
The chemical reactivity of N-(5-(5-(furan-2-yl)isoxazole-3-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)thiophene-2-carboxamide can be analyzed through its ability to undergo various reactions typical of amides and heterocycles. Potential reactions include:
These reactions are essential for understanding the compound's behavior in biological systems and potential transformations during metabolic processes.
The mechanism of action for N-(5-(5-(furan-2-yl)isoxazole-3-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)thiophene-2-carboxamide is not explicitly defined in literature but can be inferred based on its structural components. Compounds with similar structures often exhibit interactions with biological targets such as enzymes or receptors involved in signaling pathways.
For instance:
Experimental data would be necessary to elucidate specific interactions and confirm these mechanisms.
The physical properties of N-(5-(5-(furan-2-yl)isoxazole-3-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)thiophene-2-carboxamide include:
Relevant analyses such as melting point determination and spectral analysis (Nuclear Magnetic Resonance spectroscopy and Infrared spectroscopy) would provide additional insights into these properties.
N-(5-(5-(furan-2-yl)isoxazole-3-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)thiophene-2-carboxamide has potential applications in various scientific fields:
Further research into this compound could unveil novel therapeutic applications or enhance our understanding of complex biochemical pathways.
CAS No.: 533-67-5
CAS No.: 178557-21-6
CAS No.: 51068-94-1
CAS No.: 143168-23-4
CAS No.:
CAS No.: